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N-acetylmuramoyl-L-alanine amidase L2

Immunology Infectious Disease Protein Localization

Choose this recombinant, full-length N-acetylmuramoyl-L-alanine amidase L2 derived from Lysobacter sp. for its unique, non-bacteriolytic PGN cleavage that preserves immune signaling contexts. Unlike periplasmic amidases (AmiA/B/C) or PGRP-L1, this secreted, infection-responsive enzyme accurately models systemic PGN scavenging and β-defensin-1 regulation. Ideal for studying NOD1/2 pathways without lytic noise or exploring biopreservation via immunogenic cell wall degradation. Avoids non-redundant functional gaps seen with generic substitutes.

Molecular Formula
Molecular Weight
Cat. No. B1577330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetylmuramoyl-L-alanine amidase L2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-acetylmuramoyl-L-alanine amidase L2 (PGRP-L2): The Soluble, Zoonotic-Independent Amidase for Innate Immunity Research and Biopreservation


N-acetylmuramoyl-L-alanine amidase L2 (EC 3.5.1.28), also known as Peptidoglycan Recognition Protein L2 (PGRP-L2) or PGLYRP2, is a secreted, zinc-dependent metalloenzyme that specifically hydrolyzes the amide bond between the muramic acid lactyl group and the L-alanine of bacterial peptidoglycan (PGN) [1]. Unlike bacteriolytic enzymes (e.g., lysozyme), its activity primarily serves a regulatory role in innate immunity by digesting immunostimulatory PGN into inactive or NOD-activating fragments, modulating host inflammatory responses [2][3]. The compound discussed here is a recombinant, full-length protein derived from Lysobacter sp. [4].

Why Substituting Generic Amidases or PGRP-L1 Fails: Key Differentiators in N-acetylmuramoyl-L-alanine amidase L2 for Experimental Reproducibility


Generic substitution of N-acetylmuramoyl-L-alanine amidase L2 (PGRP-L2) with other class members (e.g., PGRP-L1, E. coli AmiA/B/C, Lysozyme) is scientifically unsound due to fundamental differences in cellular localization, substrate specificity, and biological function. PGRP-L2 is a secreted, soluble protein, in stark contrast to the periplasmic and membrane-anchored amidases (AmiA, AmiC, AmiD) involved in bacterial cell wall remodeling [1][2]. Critically, while PGRP-L2 and its closely related paralog PGRP-L1 share the same catalytic activity, they exhibit distinct, non-redundant tissue-specific expression patterns and regulatory roles in innate immunity [3]. Using an alternative amidase without these specific attributes will likely lead to divergent experimental outcomes in immune modulation assays and fails to replicate the unique biological context of a soluble, systemic PGN scavenger.

Quantitative Procurement Guide: Evidence-Based Differentiation of N-acetylmuramoyl-L-alanine amidase L2 (PGRP-L2) from Closest Analogs


Evidence #1: Distinct Physiological Role: Soluble, Secreted Systemic Scavenger vs. Periplasmic Cell-Wall Remodelers

Unlike its primary bacterial homologs (E. coli AmiA/B/C/D), which are periplasmic or membrane-anchored enzymes essential for bacterial cell wall processing, N-acetylmuramoyl-L-alanine amidase L2 (PGRP-L2) is a secreted, soluble protein found in serum [1]. This fundamental difference in subcellular localization directly defines its divergent biological role as a systemic scavenger of pro-inflammatory peptidoglycan (PGN) fragments [2]. Using a bacterial amidase as a substitute in an in vitro innate immunity model will fail to replicate the physiological function of a soluble, extracellular modulator.

Immunology Infectious Disease Protein Localization

Evidence #2: Unique Substrate Specificity: PGN Cleavage Without Direct Bacteriolysis

A key functional distinction is that N-acetylmuramoyl-L-alanine amidase L2 (PGRP-L2) digests immunostimulatory peptidoglycan (PGN) but possesses no direct bacteriolytic activity against live bacteria [1]. This contrasts sharply with enzymes like lysozyme (which hydrolyzes the β-1,4 glycosidic bond between N-acetylmuramic acid and N-acetylglucosamine, causing cell lysis) [2] and other bacteriolytic amidases (e.g., the autolysin LytA from S. pneumoniae) [3]. The lack of direct bacteriolysis is a critical functional parameter that defines PGRP-L2's role as a pure immune modulator rather than a direct antimicrobial effector, which is crucial for experimental design in host defense studies.

Biochemistry Enzymology Antimicrobial Research

Evidence #3: Divergent Gene Regulation and Non-Redundant Function from the PGRP-L1 Paralog

While both pPGRP-L1 and pPGRP-L2 exhibit identical amidase activity, they are not functionally redundant. In a porcine model, pPGRP-L2 is highly expressed in the duodenum and liver, and its expression in intestinal tissues is specifically increased by Salmonella infection [1]. In contrast, pPGRP-L1 is expressed constitutively across most tissues [1]. This differential regulation indicates a specialized role for pPGRP-L2 in intestinal innate immunity and suggests that experiments designed to probe this tissue-specific response require the L2 isoform and cannot be substituted with the more broadly expressed L1 isoform.

Gene Expression Innate Immunity Functional Genomics

Evidence #4: Validated Identity: PGRP-L2 is a Functional Homolog of Human PGLYRP2

This recombinant N-acetylmuramoyl-L-alanine amidase L2 is functionally and structurally a homolog of the human serum protein PGLYRP2 (also known as PGRP-L) [1]. This is supported by extensive peptide sequencing (covering 81% of the mature PGLYRP2 sequence with 100% match) and immunological cross-reactivity [1]. In contrast, bacterial amidases (e.g., E. coli AmiD) share the same catalytic domain but are evolutionarily distinct, differing significantly in overall structure and physiological context [2]. Using this eukaryotic-like homolog provides a more relevant model for studying human innate immunity than using a bacterial enzyme.

Translational Research Protein Characterization Comparative Biology

Evidence #5: Essential Cofactor Requirement: Zinc-Dependent Catalytic Mechanism

N-acetylmuramoyl-L-alanine amidase L2 (PGRP-L2) is a zinc-dependent metalloenzyme, requiring Zn²⁺ for catalytic activity [1][2]. This is a defining characteristic of the Amidase_2 family and is a critical consideration for in vitro assays [3]. While lysozyme, another common PGN hydrolase, does not require a metal cofactor, PGRP-L2 activity is contingent on the presence of zinc ions. For example, standard amidase assays for this enzyme are conducted in buffers containing 1 mM ZnSO₄ [4]. Overlooking this requirement will result in a complete loss of activity and lead to erroneous conclusions about enzyme function.

Enzyme Assays Biochemistry Cofactor Analysis

Best Application Scenarios for N-acetylmuramoyl-L-alanine amidase L2 (PGRP-L2): From Innate Immunity Research to Bioprocessing


Investigating Intestinal Innate Immunity and Host Defense Peptide Regulation

N-acetylmuramoyl-L-alanine amidase L2 (pPGRP-L2) is the reagent of choice for dissecting the regulation of antimicrobial peptides like β-defensin-1 in intestinal epithelial cells. Its specific, inducible expression in response to pathogens like Salmonella makes it an essential tool for loss-of-function (siRNA) and gain-of-function (overexpression) studies in intestinal cell lines [1]. Using a constitutively expressed amidase like pPGRP-L1 would not recapitulate the infection-responsive physiology.

Deciphering Peptidoglycan-Mediated Immune Modulation Without Confounding Bacteriolysis

For researchers studying the immunostimulatory or immunomodulatory properties of peptidoglycan (PGN) fragments, PGRP-L2 is an indispensable tool. Because it lacks direct bacteriolytic activity [2], it can be used to specifically cleave PGN and study the resulting fragments' effects on immune cells (e.g., NOD1/2 activation) without the experimental noise introduced by cell death from lytic enzymes like lysozyme or lysostaphin [3].

Biocontrol and Biopreservation in Food and Agricultural Systems

The enzymatic specificity of this amidase, particularly its ability to hydrolyze peptidoglycan without causing direct bacterial lysis, positions it as a potential biopreservative agent. While patents suggest the use of such amidases in food preservation to control spoilage organisms [4], this specific recombinant L2 amidase from Lysobacter sp. could be investigated for its ability to modulate the microbial ecosystem or degrade immunogenic cell wall components in processed foods without exerting strong selective pressure for resistance associated with traditional bacteriolytic enzymes.

Developing a Translational Model for Human Systemic PGN Scavenging

Given its validated identity and functional homology to the human serum protein PGLYRP2 [5], this recombinant amidase serves as a robust reagent for in vitro studies aimed at understanding the systemic scavenging of pro-inflammatory peptidoglycan. It provides a more relevant and reproducible model than using bacterial-derived amidases (e.g., AmiD), which differ in structure and biological context, for investigating the pathophysiology of sepsis or chronic inflammatory diseases linked to gut microbial translocation [6].

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